ANNINE-6plus: A Technical Guide for Advanced Voltage Imaging
ANNINE-6plus: A Technical Guide for Advanced Voltage Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANNINE-6plus is a highly sensitive, water-soluble hemicyanine dye designed for the optical recording of transmembrane voltage changes in excitable cells.[1][2] Developed at the Max Planck Institute for Biochemistry, this second-generation probe addresses key limitations of its predecessor, ANNINE-6, by offering significantly improved aqueous solubility while retaining high voltage sensitivity.[1][2][3] This makes it an invaluable tool for investigating neuronal signaling, cardiac electrophysiology, and other processes involving rapid changes in membrane potential, particularly in experimental settings where organic solvents and surfactants must be avoided.[1][3]
The dye's mechanism of action is based on a pure electrochromic effect, also known as the molecular Stark effect.[3][4] This results in a rapid and linear response to fluctuations in the electric field across the cell membrane, with a temporal resolution in the nanosecond range.[4][5] ANNINE-6plus is particularly well-suited for advanced imaging techniques such as two-photon microscopy, enabling depth-resolved voltage imaging in living tissues.[4][5][6]
Core Properties and Chemical Structure
ANNINE-6plus is a salt featuring a doubly positively charged chromophore with two bromide counterions.[1][3] This modification from the zwitterionic ANNINE-6 is responsible for its enhanced water solubility.[1][7] Despite its solubility, it maintains a strong affinity for lipid membranes.[1][3]
Chemical Formula: C39H47Br2N3[2]
Molecular Weight: 717.63 g/mol [2]
Mechanism of Voltage Sensing: The Molecular Stark Effect
The voltage sensitivity of ANNINE-6plus arises from the interaction of its chromophore with the electric field across the plasma membrane. This phenomenon, known as the molecular Stark effect, causes a shift in the dye's absorption and emission spectra in response to changes in membrane potential.[3][4] An equal energy shift in both the excitation and emission spectra confirms a pure electrochromic mechanism.[4] This direct modulation of the dye's electronic states by the electric field allows for an extremely fast response time, limited primarily by the fluorescence lifetime of the dye.[4][7]
Caption: Mechanism of ANNINE-6plus voltage sensing.
Quantitative Data Summary
The photophysical and physicochemical properties of ANNINE-6plus are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Solubility in Water | ~1 mM | [1][3] |
| Chemical Formula | C39H47Br2N3 | [2] |
| Molecular Weight | 717.63 g/mol | [2] |
Table 2: Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (in membrane) | ~420 nm | [4] |
| Emission Maximum (in membrane) | ~565 nm | [4][8] |
| Stokes Shift | ~145 nm | [4][8] |
| Fluorescence Lifetime | 6.2 ± 0.1 ns | [4][7] |
| Voltage Sensitivity (Single-Photon) | ~30% ΔF/F per 100 mV | [2] |
| Voltage Sensitivity (Two-Photon) | >50% ΔF/F per 100 mV | [2] |
| Response Linearity | Linear across physiological range | [5][6] |
Experimental Protocols
Extracellular Labeling of Cultured Neurons
This protocol is suitable for staining cultured cells from an aqueous solution.
-
Prepare Staining Solution: Prepare a 14 µM solution of ANNINE-6plus in the standard extracellular recording solution.
-
Cell Incubation: Incubate the cultured hippocampal neurons in the staining solution for 5 minutes.[6]
-
Washing: After incubation, wash the cells to remove excess dye.
-
Imaging: The cells are now ready for imaging. The dye should remain on the plasma membrane without significant internalization for at least two hours.[6]
Caption: Extracellular labeling workflow.
Unicellular Labeling (Puffing Application)
This method allows for the targeted labeling of a single cell.
-
Prepare Puffing Pipette: Fill a patch pipette (with a resistance of approximately 2 MΩ) with the ANNINE-6plus solution.
-
Position Pipette: Position the tip of the pipette close to the plasma membrane of the target cell.
-
Apply Dye: Gently apply the dye to the cell surface via puffing.
-
Imaging: The labeled cell can then be imaged to record membrane potential changes.
References
- 1. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 5. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANNINE-6plus | 1151942-85-6 | Benchchem [benchchem.com]
